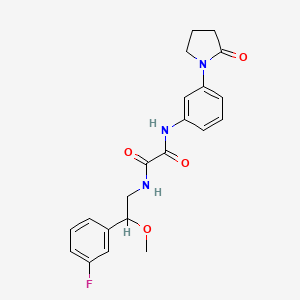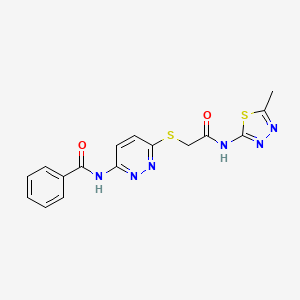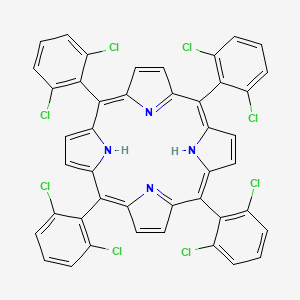![molecular formula C16H9Cl2N5O2 B2558863 7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040698-78-9](/img/structure/B2558863.png)
7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a quinazoline ring . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Quinazoline is a type of organic compound that consists of two fused six-membered simple aromatic rings, a benzene ring and a pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
The triazole core of the compound is known for its antifungal properties. Triazoles interfere with the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, the death of the fungal cells . The compound’s potential as an antifungal agent could be explored in the development of new treatments for fungal infections, particularly those resistant to current medications.
Anticancer Potential
Quinazoline derivatives have been studied for their anticancer activities. They can act as kinase inhibitors, disrupting signaling pathways that are often overactive in cancer cells . The specific structure of our compound may offer a novel approach to targeting certain types of cancer cells, potentially leading to the development of new chemotherapeutic agents.
Antibacterial Properties
Both triazole and quinazoline components have shown effectiveness against bacterial infections. The compound could be designed to target multidrug-resistant bacterial strains, providing a new weapon in the fight against bacterial resistance . Its dual-action could make it particularly effective against a broad spectrum of bacterial pathogens.
Anti-inflammatory and Analgesic Effects
The compound’s structure suggests potential anti-inflammatory and analgesic effects. By modulating inflammatory pathways and reducing the production of pain-inducing mediators, it could serve as a lead compound for the development of new anti-inflammatory and pain-relief medications .
Antiepileptic Uses
Compounds with a triazole moiety have been associated with anticonvulsant activities. This compound could be explored for its potential to stabilize neuronal firing and prevent seizures, offering a new avenue for epilepsy treatment .
Antihypertensive Applications
Quinazoline derivatives are known to possess antihypertensive properties. They can act as vasodilators, relaxing blood vessels and thereby reducing blood pressure. This compound could be investigated for its potential use in managing hypertension .
Antidepressant and Anxiolytic Effects
The structural similarity to known antidepressant and anxiolytic drugs suggests that this compound could be beneficial in treating mood disorders. Its mechanism of action could involve the modulation of neurotransmitter systems within the brain .
Zukünftige Richtungen
The future research directions for “7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In addition, its potential applications in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts could also be explored .
Eigenschaften
IUPAC Name |
7-chloro-N-(3-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2/c17-8-2-1-3-10(6-8)19-16(25)13-14-20-15(24)11-7-9(18)4-5-12(11)23(14)22-21-13/h1-7,22H,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJFEZJTZOSSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine](/img/structure/B2558780.png)


![5-(1,3-Dioxolan-2-ylmethoxy)-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2558787.png)

![3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2558789.png)

![5-(hydroxymethyl)-2-imino-N-(4-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2558792.png)

![N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2558795.png)

![Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2558798.png)

![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)